3-Isobutyl-2-methoxypyridine

Description

Nomenclature and Definitive Chemical Structure of 3-Isobutyl-2-methoxypyridine

The precise identification of a chemical compound is fundamental to scientific research. For this compound, its nomenclature and structural identifiers are cataloged primarily in chemical supplier databases, which form the basis of our current knowledge. The compound is registered under the CAS (Chemical Abstracts Service) number 35243-42-6. bldpharm.com

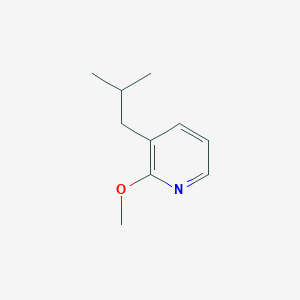

The structure features a pyridine (B92270) ring where the hydrogen at position 2 is replaced by a methoxy (B1213986) group (-OCH₃) and the hydrogen at position 3 is replaced by an isobutyl group (-CH₂CH(CH₃)₂). This specific arrangement of substituents dictates its chemical properties and reactivity.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | Inferred |

| CAS Number | 35243-42-6 | bldpharm.com |

| Molecular Formula | C₁₀H₁₅NO | bldpharm.com |

| Molecular Weight | 165.23 g/mol | bldpharm.com |

| SMILES | COC1=NC=CC=C1CC(C)C | bldpharm.com |

This data is based on available chemical supplier information. Detailed peer-reviewed characterization data for this specific compound is not widely available.

Historical Evolution of Research on Substituted Methoxypyridine Scaffolds

The study of pyridine and its derivatives has a rich history, with the first isolation of a pyridine compound, 2-picoline (2-methylpyridine), from coal tar in 1846. wikipedia.org The definitive structure of pyridine itself was proposed later in the 19th century by chemists like Wilhelm Körner and James Dewar. wikipedia.org However, the systematic exploration of more complex substitution patterns on the pyridine ring gained significant momentum in the mid-20th century. dovepress.com

The introduction of a methoxy group onto the pyridine ring, creating methoxypyridine scaffolds, was a significant advancement. These scaffolds proved to be valuable intermediates in organic synthesis. The methoxy group can act as a directing group in electrophilic substitution reactions and can also be a leaving group in nucleophilic substitution, allowing for further functionalization of the pyridine ring. Furthermore, the methoxy group mitigates the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, which can be advantageous in certain reaction sequences, preventing unwanted side reactions. nih.govnih.gov

The development of synthetic methodologies has been central to the evolution of research in this area. Early methods often relied on classical condensation reactions. rsc.org The latter half of the 20th century and the early 21st century saw the advent of powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and cycloaddition reactions, which provided highly efficient and regioselective ways to synthesize complex substituted pyridines. researchgate.net These advancements have made a wide variety of substituted methoxypyridines, including those with alkyl groups like isobutyl, more accessible for research.

The following table highlights some key milestones in the historical development of pyridine and substituted pyridine chemistry, which provides the context for the study of compounds like this compound.

| Milestone | Approximate Era | Significance |

| Isolation of 2-Picoline | Mid-19th Century | First pure pyridine compound isolated, marking the beginning of pyridine chemistry. wikipedia.org |

| Elucidation of Pyridine Structure | Late 19th Century | The correct aromatic structure of pyridine was proposed and later confirmed. wikipedia.org |

| Systematic Study of Substitution | Mid-20th Century | Increased focus on creating and understanding various substitution patterns on the pyridine ring. dovepress.com |

| Use of Methoxypyridines in Alkaloid Synthesis | Late 20th Century | Methoxypyridines are recognized as key intermediates in the total synthesis of complex natural products. nih.gov |

| Advance of Cross-Coupling Reactions | Late 20th - Early 21st Century | Methods like Suzuki and Heck reactions revolutionize the synthesis of highly substituted pyridines. nih.gov |

| Development of [2+2+2] Cycloadditions | Early 21st Century | Provides a powerful tool for the de novo construction of highly substituted pyridine rings. rsc.orgresearchgate.net |

The ongoing research into substituted methoxypyridines is largely driven by their potential applications in drug discovery, where the pyridine scaffold is a common feature in FDA-approved drugs, and in the development of new materials with specific electronic and photophysical properties. dovepress.comresearchgate.netresearchgate.net While this compound itself has not been the subject of extensive study, its structure fits within the class of compounds that continue to be of high interest in advanced chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-methoxy-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-9-5-4-6-11-10(9)12-3/h4-6,8H,7H2,1-3H3 |

InChI Key |

HNVMIIUGOBSRAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isobutyl 2 Methoxypyridine

De Novo Synthesis Pathways for 3-Isobutyl-2-methoxypyridine

De novo synthesis, or the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful approach to access a wide array of substituted pyridines. These methods provide the flexibility to introduce desired substituents at specific positions on the heterocyclic ring.

Strategic Condensation Reactions in Pyridine Ring Formation

The formation of the pyridine ring often relies on condensation reactions that bring together smaller, readily available building blocks. baranlab.org A common strategy involves the condensation of aldehydes, ketones, and an ammonia (B1221849) source. baranlab.orgnumberanalytics.com For the synthesis of a this compound framework, this could conceptually involve the reaction of a 1,5-dicarbonyl compound bearing an isobutyl group with ammonia, followed by oxidation to form the aromatic pyridine ring. baranlab.org Modifications of these classical methods, such as the Hantzsch pyridine synthesis, allow for the construction of asymmetrically substituted pyridines by the stepwise condensation of the reaction components. baranlab.org

Transition metal-catalyzed cyclization reactions have also emerged as a modern and efficient route to pyridine derivatives. numberanalytics.comresearchgate.net These methods often exhibit high regioselectivity and functional group tolerance, making them valuable for complex molecule synthesis. researchgate.net

Multi-step Synthetic Sequences for Complex Methoxypyridine Derivatives

The synthesis of complex methoxypyridine derivatives, including those with an isobutyl substituent, frequently involves multi-step sequences that allow for precise control over the substitution pattern. For instance, a synthetic route could begin with a pre-functionalized pyridine, which is then elaborated through a series of reactions. A common precursor is a halogenated pyridine, which can be selectively functionalized.

One illustrative approach involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine. For example, starting with 2,6-dibromo-3-aminopyridine, treatment with sodium methoxide (B1231860) can selectively replace one of the bromine atoms to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate can then undergo further transformations to introduce the isobutyl group and other desired functionalities.

Another strategy involves the direct functionalization of a methoxypyridine. The methoxy (B1213986) group can act as a directing group for ortho-metalation, facilitating the introduction of substituents at adjacent positions. ntu.edu.sg For example, 3-methoxypyridine (B1141550) can be lithiated at the C4 position, followed by reaction with an appropriate electrophile to introduce the isobutyl group or a precursor. ntu.edu.sg

The following table summarizes a selection of synthetic transformations relevant to the preparation of methoxypyridine derivatives:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2,6-dibromo-3-aminopyridine | NaOMe, 1,4-dioxane, reflux | 6-bromo-2-methoxy-3-aminopyridine | 98% nih.gov |

| 6-bromo-2-methoxy-3-aminopyridine | Ac2O, formic acid, THF | N-(6-bromo-2-methoxypyridin-3-yl)formamide | 95-100% nih.gov |

| 3-methoxypyridine | n-butyllithium, THF; then electrophile | 4-substituted-3-methoxypyridine | Varies ntu.edu.sg |

| 2-chloropyridine-3,4-dicarbonitriles | Sodium methoxide, methanol | 2-methoxypyridine-3,4-dicarbonitriles | 68-79% researchgate.net |

Functionalization and Derivatization Strategies for this compound Analogues

Once the core this compound structure is obtained, or to create analogues, various functionalization and derivatization strategies can be employed. These methods allow for the fine-tuning of the molecule's properties for specific applications.

Regioselective Alkylation and Arylation of Pyridine Rings

The direct C-H functionalization of pyridine rings is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.org Significant progress has been made in achieving regioselective alkylation and arylation. rsc.orgrsc.orgnih.gov For instance, by employing specific activating agents, it is possible to direct nucleophilic attack to the C4 position of the pyridine ring with high selectivity. rsc.orgrsc.org This allows for the introduction of various alkyl and aryl groups.

The aggregation state of organolithium reagents has also been shown to influence the regioselectivity of pyridine alkylation. acs.org For example, tetrameric alkyllithium clusters can favor C4-alkylation, while dimeric clusters may prefer C2-alkylation. acs.org This provides a powerful tool for controlling the position of functionalization.

Transformations and Modifications of the Methoxy Group

The methoxy group on the pyridine ring is not merely a passive substituent; it can be strategically transformed to access other functional groups. tandfonline.com A key transformation is demethylation to reveal a hydroxypyridine or pyridone tautomer. thieme-connect.comvanderbilt.edu This can be achieved using various reagents, such as L-selectride, which has shown chemoselectivity for demethylating methoxypyridines over methoxybenzenes. thieme-connect.com

The methoxy group can also be replaced by other nucleophiles. For example, methoxypyridines can undergo nucleophilic amination in the presence of a sodium hydride-iodide composite, allowing for the introduction of amine functionalities. ntu.edu.sg

Halogenation and Catalyzed Cross-Coupling Reactions on Methoxypyridine Frameworks

Halogenation of the methoxypyridine framework provides a versatile handle for further functionalization through cross-coupling reactions. ontosight.aismolecule.com The position of halogenation can often be controlled by the reaction conditions and the directing effects of the existing substituents. For instance, the methoxy group at the 3-position can direct metalation and subsequent iodination to the C5 position. smolecule.com

Once halogenated, these pyridines can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of aryl and vinyl boronic acids. smolecule.comresearchgate.netevitachem.com These reactions are fundamental in constructing more complex molecular architectures.

The following table outlines some key cross-coupling reactions for functionalizing halogenated methoxypyridines:

| Halogenated Pyridine | Coupling Partner | Catalyst System | Product |

| 2-Chloro-6-methoxypyridine | Arylboronic acid | Pd(PPh3)4 / Base | 2-Aryl-6-methoxypyridine researchgate.net |

| 2-Bromo-3-methoxypyridine | Boronic acid | Palladium catalyst | 2-Substituted-3-methoxypyridine ontosight.ai |

| 4-Bromo-2-fluoro-6-methoxypyridine | Boronic acid | Palladium catalyst | 4-Aryl-2-fluoro-6-methoxypyridine evitachem.com |

Scalable and Sustainable Synthetic Approaches for this compound Production

The industrial-scale synthesis of this compound has traditionally been based on the method developed by Seifert and colleagues. However, recent research has focused on optimizing this pathway and exploring entirely new routes to enhance efficiency and sustainability.

A significant advancement involves a novel synthesis utilizing Ambersep 900 hydroxide, a resin-based reagent, for the methylation of the precursor 2-isobutyl-3-hydroxypyrazine. dur.ac.uk This method offers a greener alternative to traditional methylation techniques that often employ hazardous reagents. The synthesis of the 2-isobutyl-3-hydroxypyrazine intermediate is typically achieved through the condensation of L-leucinamide hydrochloride and glyoxal (B1671930) under alkaline conditions. dur.ac.uk

Investigations into improving the established Seifert method have led to modifications that achieve around a 50% yield under milder reaction conditions. dur.ac.uk Furthermore, a novel synthetic route has been explored involving the condensation of α,β-dicarbonyl and α,β-diamine compounds, presenting an alternative pathway for the formation of the pyrazine (B50134) ring. dur.ac.uk

The following tables present detailed research findings on these synthetic approaches, comparing reaction conditions and yields.

Table 1: Synthesis of L-leucinamide hydrochloride from L-leucine methyl ester hydrochloride

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-leucine methyl ester hydrochloride | Ammonia solution 35% | Methanol | 25 | 24 | 85 | dur.ac.uk |

Table 2: Synthesis of 2-Isobutyl-3-hydroxypyrazine from L-leucinamide hydrochloride and Glyoxal

| L-leucinamide hydrochloride (eq.) | Glyoxal (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1.2 | NaOH (2.5) | Water/Methanol | 100 | 2 | 40 | dur.ac.uk |

Table 3: Synthesis of this compound via Methylation of 2-Isobutyl-3-hydroxypyrazine

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl iodide | Ambersep 900 hydroxide | Methanol | 25 | 48 | 60 | dur.ac.uk |

Other green chemistry approaches applicable to pyrazine synthesis in general include microwave-assisted synthesis, which can lead to rapid reactions, and the use of reactive eutectic media formed from ammonium (B1175870) formate (B1220265) and monosaccharides. rsc.org Biocatalytic methods, such as the use of enzymes for amidation, also represent a promising avenue for more sustainable production, minimizing the use of hazardous reagents and simplifying reaction steps. rsc.org While not yet specifically detailed for this compound on a large scale, these methodologies point towards future directions for the environmentally friendly production of this important flavor and fragrance compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Isobutyl 2 Methoxypyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Any electrophilic attack typically requires harsh conditions and generally proceeds at the C-3 or C-5 positions. However, the presence of the 2-methoxy group, an electron-donating substituent, complicates this reactivity. The methoxy (B1213986) group activates the ring towards electrophilic attack, particularly at the ortho and para positions (C-3 and C-5). docsity.com The combined electronic effects of the deactivating nitrogen atom and the activating methoxy group, along with the steric hindrance from the isobutyl group at C-3, influence the regioselectivity of these reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-2, C-4, and C-6 positions. stackexchange.com This is because the negative charge of the intermediate (a Meisenheimer complex) can be stabilized by the electronegative nitrogen atom. stackexchange.comlibretexts.org In 3-Isobutyl-2-methoxypyridine, the C-2 and C-6 positions are the most likely sites for nucleophilic attack. The presence of a good leaving group at these positions would facilitate such reactions. The reaction is further enhanced by the presence of electron-withdrawing groups, which is the opposite of what is observed in electrophilic substitutions. dalalinstitute.commasterorganicchemistry.com

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org The methoxy group is a well-known DMG. In the case of methoxypyridines, the DMG interacts with an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.org

Studies on 2-methoxypyridine (B126380) have shown that lithiation can be a complex process. Research using lithium dialkylamides like LDA (lithium diisopropylamide) and LTMP (lithium 2,2,6,6-tetramethylpiperidide) has investigated the pathway of lithiation. acs.orgnih.gov It was found that the availability of protons at both the C-3 and C-6 positions is critical for achieving complete C-3 lithiation. nih.govresearchgate.net This suggests a mechanism that may involve the formation of a 3,6-dilithio pyridine intermediate rather than a straightforward ortho-direction. acs.orgresearchgate.net The coordination of the lithium agent to the pyridine nitrogen is believed to play a significant role in favoring deprotonation at the C-2 position. researchgate.net

For this compound, the 2-methoxy group would direct lithiation to the C-3 position. However, this position is already substituted with the isobutyl group. Therefore, the directing effect would be exerted on the other side of the methoxy group, which is the nitrogen atom, or potentially at the C-6 position, influenced by the pyridine nitrogen. The interplay between the directing effect of the methoxy group and the electronic properties of the pyridine nucleus makes the precise outcome of lithiation dependent on the specific reaction conditions and the base used.

Table 1: Regioselectivity in the Lithiation of Methoxypyridines This table is generated based on findings from related methoxypyridine compounds to illustrate the principles of ortho lithiation.

| Substrate | Base | Position of Lithiation | Proposed Mechanism |

|---|---|---|---|

| 2-Methoxypyridine | LDA/LTMP | C-3 | Initial H-6 abstraction followed by ortho-stabilization, possibly via a 3,6-dilithio intermediate acs.orgnih.govresearchgate.net |

| 3-Methoxypyridine (B1141550) | Organolithium bases | C-2 (Kinetic product) | Proximity effect due to coordination of lithium with the pyridine nitrogen researchgate.net |

Reactivity of the Isobutyl Side Chain and Associated Transformations

The isobutyl side chain of this compound can undergo reactions typical of alkyl groups attached to aromatic rings. The carbon atom of the isobutyl group directly attached to the pyridine ring is analogous to a benzylic position. Hydrogens at this position are more acidic and susceptible to abstraction due to the stability of the resulting radical or anion, which can be delocalized into the aromatic ring system. pearson.com

One common transformation is radical chain reactions. For instance, N-methoxypyridinium salts have been shown to be exceptionally reactive towards alkyl radicals, allowing for monoalkylation of the pyridine ring. nih.gov While this reaction involves the ring, it highlights the reactivity of pyridinium (B92312) species in radical processes. Side-chain halogenation, typically with N-bromosuccinimide (NBS) under radical conditions, could potentially occur at the carbon adjacent to the pyridine ring. Oxidation of the side chain is also a possible transformation, which could lead to the formation of a carboxylic acid or a ketone, depending on the oxidizing agent and reaction conditions.

Kinetic and Thermodynamic Studies of Degradation Pathways of this compound

For example, the degradation of 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by Gordonia nitida LE31 has been shown to occur via a novel pathway involving C-2–C-3 ring cleavage, leading to metabolites such as formic acid. nih.govresearchgate.net This pathway was supported by the detection of induced activity of enzymes like levulinic aldehyde dehydrogenase and formamidase. nih.gov Another proposed mechanism for pyridine degradation involves an initial hydroxylation of the ring, followed by cleavage. asm.orgresearchgate.net

Given these precedents, the degradation of this compound could potentially proceed through:

Oxidation of the isobutyl side chain.

Hydroxylation of the pyridine ring, followed by ring cleavage.

Direct C-C or C-N bond cleavage within the pyridine ring.

The presence of the methoxy group would also influence the degradation pathway, potentially serving as a site for initial enzymatic attack or influencing the electronic properties of the ring, thereby affecting its susceptibility to cleavage.

Table 2: Potential Degradation Intermediates of Alkylpyridines This table is based on established degradation pathways of related alkylpyridine compounds.

| Original Compound | Degradation Pathway | Key Intermediates |

|---|---|---|

| 3-Methylpyridine | C-2–C-3 Ring Cleavage | Levulinic acid, Formic acid nih.govresearchgate.net |

| 3-Ethylpyridine | C-2–C-3 Ring Cleavage | Formic acid nih.govresearchgate.net |

| Pyridine | Ring Hydroxylation | Hydroxypyridines, (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid asm.org |

Catalytic Reactions and Transformations Mediated by this compound

Pyridine and its derivatives are known to function as catalysts in various organic reactions, often acting as nucleophilic catalysts or bases. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can participate in catalysis. While there is no specific literature detailing this compound as a catalyst, its structural features suggest potential applications.

The basicity of the pyridine nitrogen could allow it to act as a general base catalyst. Furthermore, its ability to act as a ligand for metal centers could enable its use in transition-metal-catalyzed reactions. The electronic properties of the ring, modified by the methoxy and isobutyl groups, would influence its catalytic activity. For instance, the electron-donating methoxy group would increase the electron density on the nitrogen atom, potentially enhancing its basicity and nucleophilicity compared to unsubstituted pyridine. This could make it a more effective catalyst in reactions such as acylation or silylation, where pyridine is often used to activate the acylating or silylating agent and to scavenge the acid byproduct.

Advanced Spectroscopic and Chromatographic Characterization of 3 Isobutyl 2 Methoxypyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 3-isobutyl-2-methoxypyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the substituents. The protons of the isobutyl group and the methoxy (B1213986) group would appear in the upfield region. The methoxy protons would present as a sharp singlet, likely around δ 3.8-4.0 ppm. The isobutyl group would exhibit a more complex pattern: a doublet for the two CH₂ protons adjacent to the pyridine ring, a multiplet for the CH proton, and a doublet for the six equivalent methyl (CH₃) protons.

A ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the pyridine ring, the isobutyl group, and the methoxy group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and to confirm the connectivity between the isobutyl and methoxy groups and the pyridine ring at the C-3 and C-2 positions, respectively.

While specific experimental data for this compound is not widely published, the table below provides predicted chemical shift ranges based on known data for similar substituted pyridine structures.

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| Pyridine CH | 7.0 - 8.5 | 110 - 150 |

| Methoxy (-OCH₃) | ~3.9 | ~55 |

| Isobutyl -CH₂- | ~2.7 | ~40 |

| Isobutyl -CH- | ~2.1 | ~28 |

| Isobutyl -CH₃ | ~0.9 | ~22 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₁₅NO, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The theoretical exact mass of the molecular ion [M]⁺ of this compound is calculated to be 165.11536 g/mol . An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Orbitrap or Time-of-Flight), would aim to measure this value to within a few parts per million (ppm). Such a precise measurement confirms the elemental composition (C₁₀H₁₅NO) and rules out other potential formulas, thus providing a high degree of confidence in the compound's identity.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Nominal Mass | 165 g/mol |

| Monoisotopic Mass | 165.11536 u |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from reaction mixtures or complex matrices and for assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like substituted pyridines. In a typical GC method, the sample is vaporized and passed through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both quantification and identification. The retention time of the compound is a characteristic feature used for its identification, while the peak area allows for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of a wide range of compounds. For substituted pyridines, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) are used. helixchrom.comhelixchrom.com The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is often used for detection, as the pyridine ring is chromophoric. HPLC is particularly useful for purity analysis, where the presence of impurities would be indicated by additional peaks in the chromatogram. The technique's parameters, such as the mobile phase composition, pH, and column type, can be optimized to achieve efficient separation. helixchrom.comhelixchrom.com

X-ray Crystallography for Definitive Solid-State Structural Analysis of Methoxypyridine Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, studies on other 2-methoxypyridine (B126380) derivatives demonstrate the utility of this technique for providing unequivocal structural proof. rsc.orgresearchgate.netrsc.org

The analysis of single crystals of related methoxypyridine compounds reveals detailed structural information, including:

Bond Lengths and Angles: Precise measurements that confirm the covalent structure and can indicate electronic effects such as resonance within the pyridine ring.

Molecular Conformation: The spatial orientation of the substituents relative to the pyridine ring. For instance, it can show whether the molecule is planar or if there is distortion due to steric hindrance between adjacent groups. rsc.orgresearchgate.netrsc.org

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the solid-state properties of the material. rsc.orgresearchgate.netrsc.org

For example, single-crystal X-ray diffraction studies on various substituted 2-methoxypyridine derivatives have shown that they often possess slightly non-planar, bent conformations, and their crystal packing is influenced by various intermolecular interactions. rsc.orgresearchgate.netrsc.org This type of definitive structural data is invaluable for understanding the structure-property relationships within this class of compounds.

Structure Activity Relationship Sar Studies of 3 Isobutyl 2 Methoxypyridine Derivatives

Structure-Activity Relationship (SAR) in Olfactory Receptor Interaction Mechanisms of 3-Isobutyl-2-methoxypyridine Analogues

The interaction of methoxypyridine derivatives with olfactory receptors (ORs) is a key area of study for understanding how chemical structure translates into specific odor perception. Research into analogues of this compound provides insight into the molecular features that govern ligand-receptor activation.

Analysis of Ligand Specificity and Selectivity for Olfactory Receptors (e.g., OR5K1, OR2AG1)

SAR studies on aza-heterocycles have been instrumental in identifying the structural requirements for activating specific human olfactory receptors. chemcom.be A differential analysis of ligands for OR5K1 and OR2AG1 revealed that the pyridine (B92270) scaffold is a key determinant of selectivity. It was hypothesized that a pyridine core, particularly when substituted with a small alkoxy group (like methoxy) and a bulky alkyl group, would favor activation of OR2AG1 over OR5K1. chemcom.be

To test this, the positional isomer 2-isobutyl-3-methoxypyridine (B13010531) and its analogue 2-(sec-butyl)-3-methoxypyridine were synthesized and evaluated. chemcom.be The results confirmed that these compounds displayed a notable selectivity for OR2AG1, validating the design hypothesis. This selectivity is attributed to the specific topology of the receptor's binding pocket, which accommodates the pyridine nitrogen and the spatial arrangement of its substituents differently than the pyrazine (B50134) core found in other potent odorants. chemcom.be While many pyrazines show dual activity or selectivity for OR5K1, these pyridine analogues demonstrate that subtle changes in the heterocyclic core and substituent positions can dramatically shift receptor preference. chemcom.bechemcom.be

| Compound | Core Structure | Key Substituents | Observed Selectivity | Reference |

|---|---|---|---|---|

| 2-Isobutyl-3-methoxypyridine | Pyridine | Bulky alkyl (isobutyl), small alkoxy (methoxy) | Selective for OR2AG1 | chemcom.be |

| 2-(sec-Butyl)-3-methoxypyridine | Pyridine | Bulky, branched alkyl (sec-butyl), small alkoxy (methoxy) | Preferential selectivity for OR2AG1 | chemcom.be |

| Various Pyrazines | Pyrazine | Varies | Often dual-acting or selective for OR5K1 | chemcom.be |

Impact of Isobutyl Chain Variations on Olfactory Receptor Activation

The nature of the alkyl substituent is critical for potent olfactory receptor activation. In the case of methoxypyridine analogues designed for OR2AG1 selectivity, a bulky alkyl group was identified as a key requirement. chemcom.be The isobutyl group provides this necessary bulk.

Further exploration into variations of this chain, such as the comparison between 2-isobutyl-3-methoxypyridine and 2-(sec-butyl)-3-methoxypyridine, highlights the importance of branching. The use of a sec-butyl group, which introduces branching closer to the pyridine ring, was predicted to enhance selectivity for OR2AG1. chemcom.be This suggests that the shape and volume of the alkyl side chain are finely tuned to the specific geometry of the receptor's binding site. The hydrophobic interactions between the alkyl chain and non-polar residues within the binding pocket are crucial for stabilizing the ligand-receptor complex and inducing the conformational change required for signal transduction.

Conformational Effects and Stereochemical Considerations in Receptor Binding

The three-dimensional structure of a ligand, including its conformation and stereochemistry, is a fundamental determinant of its interaction with a biological receptor. For a flexible molecule like this compound, the isobutyl side chain can adopt various conformations. However, it is likely that only a specific, low-energy conformation, often termed the "bioactive conformation," fits optimally into the olfactory receptor's binding pocket. The energy penalty required to adopt this conformation can influence the binding affinity.

While specific stereochemical studies on this compound are not extensively documented in the available literature, it is a well-established principle in pharmacology and olfaction that enantiomers of a chiral odorant can have different smells and potencies. This occurs because olfactory receptors are chiral environments, and thus can interact differently with the R- and S-isomers of a ligand. For instance, studies on other odorants have shown that different enantiomers can activate distinct sets of olfactory receptors or activate the same receptor with varying efficacy. cdc.gov Therefore, if a chiral center were introduced into the isobutyl chain of a methoxypyridine analogue, it would be expected that the resulting enantiomers could exhibit distinct activities at receptors like OR2AG1.

SAR in Medicinal Chemistry Applications of Methoxypyridine Scaffolds

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed for a wide array of therapeutic targets. SAR studies are crucial for optimizing these scaffolds to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Landscape of Gamma-Secretase Modulators Containing Methoxypyridine Units

Gamma-secretase is a key enzyme involved in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. Gamma-secretase modulators (GSMs) are sought after as they can allosterically alter the enzyme's activity to reduce the production of the toxic Aβ42 peptide without inhibiting other essential functions. nih.gov

| Structural Modification | Impact on Activity/Properties | Reference |

|---|---|---|

| Insertion of methoxypyridine motif | Improved activity for Aβ42 reduction and better solubility compared to parent compounds. | nih.gov |

| N-alkyl substitution (linear, branched, cyclic) | Good activity is retained, demonstrating tolerance for various alkyl functionalities. | nih.gov |

| N-heterocyclic substitution | Reduced activity and poor metabolic stability. | nih.gov |

| Reducing D-ring size (e.g., N-ethyl pyrazole) | Deleterious to activity, indicating critical hydrophobic interactions are lost. | nih.gov |

Influence of Substituent Patterns on Cytotoxic Activity in 2-Methoxypyridine-3-carbonitriles

The 2-methoxypyridine-3-carbonitrile scaffold has been investigated for its potential as an anticancer agent. A series of derivatives bearing different aryl substituents at the 4-position were synthesized and screened for in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. chemcom.be

The SAR study of these compounds provided several key insights. The nitrile group at the 3-position was determined to be essential for activity. chemcom.be The nature of the substituent on the aryl ring at the 4-position had a profound impact on cytotoxic potency. Electron-withdrawing groups, such as a nitro group at the 3- or 4-position of the phenyl ring, led to very potent inhibition (IC50 values of 1–5 µM). chemcom.be Halogen substitution also influenced activity; a bromo substituent (compound 5d) conferred greater activity than a chloro substituent (5c), suggesting that larger, more lipophilic halogens are favorable. chemcom.be Furthermore, hydrophilic substituents like a methoxy (B1213986) group also enhanced activity, indicating that a complex interplay of electronic, steric, and hydrophilic properties governs the cytotoxic effects of this class of compounds. chemcom.be

| Compound | Aryl Substituent | HepG2 (Liver) | DU145 (Prostate) | MBA-MB-231 (Breast) |

|---|---|---|---|---|

| 5c | 4-chlorobenzene | >100 | >100 | >100 |

| 5d | 4-bromobenzene | 5.32 ± 0.11 | 4.11 ± 0.09 | 3.54 ± 0.08 |

| 5g | 3-nitrobenzene | 3.11 ± 0.08 | 2.11 ± 0.07 | 1.54 ± 0.05 |

| 5h | 4-nitrobenzene | 3.54 ± 0.09 | 2.54 ± 0.07 | 1.98 ± 0.06 |

| 5i | 3-bromo-4-methoxybenzene | 4.11 ± 0.09 | 3.11 ± 0.08 | 2.11 ± 0.07 |

Rational Design Principles for Novel Bioactive Methoxypyridine Derivatives

The rational design of novel bioactive methoxypyridine derivatives, including those based on the this compound scaffold, is guided by several key principles aimed at optimizing their interaction with specific biological targets. These principles often leverage computational tools and a deep understanding of medicinal chemistry concepts.

One fundamental approach is scaffold hopping , where the core pyridine structure is replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions. This can lead to the discovery of novel intellectual property and improved pharmacokinetic profiles.

Structure-based drug design is another powerful strategy. If the three-dimensional structure of the target protein is known, computational docking studies can be employed to predict how derivatives of this compound might bind. This allows for the targeted design of modifications that enhance binding affinity and selectivity. For example, if a hydrophobic pocket is identified in the binding site, the isobutyl group could be extended or modified to better occupy this space.

Fragment-based drug design can also be applied. Here, smaller chemical fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. The methoxypyridine core could serve as a starting fragment, with the isobutyl and other substituents added to improve affinity.

Furthermore, the introduction of specific functional groups to modulate physicochemical properties is a common design principle. For instance, incorporating polar groups can improve aqueous solubility, while adding fluorine atoms can enhance metabolic stability and binding affinity through favorable interactions. The goal is to achieve a balance of potency, selectivity, and drug-like properties.

Molecular Docking and Ligand-Protein Interaction Profiling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can provide valuable insights into its potential binding modes and key interactions with a protein's active site.

In a hypothetical docking scenario, this compound is docked into the active site of a kinase, a common drug target. The pyridine nitrogen, with its lone pair of electrons, is often a key hydrogen bond acceptor. It could form a hydrogen bond with a backbone amide proton of a hinge region residue in the kinase.

The isobutyl group, being hydrophobic, would likely be oriented towards a hydrophobic pocket within the active site. This interaction would be driven by the hydrophobic effect, where the nonpolar isobutyl group is shielded from the aqueous environment, contributing favorably to the binding energy.

A detailed ligand-protein interaction profile for a hypothetical complex between this compound and a protein kinase could reveal the following interactions:

| Interaction Type | Ligand Atom/Group | Protein Residue/Atom | Distance (Å) |

| Hydrogen Bond | Pyridine N | Val85 (Backbone NH) | 2.9 |

| Hydrophobic Interaction | Isobutyl Group | Leu15, Ile27, Phe92 | N/A |

| van der Waals | Methoxy (Methyl) | Ala30, Cys88 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only.

This detailed interaction profiling allows for the rationalization of observed SAR data and guides the design of new analogs with improved potency and selectivity. For example, if the hydrophobic pocket is large, analogs with larger alkyl groups at the 3-position could be designed to better fill this space and enhance hydrophobic interactions.

Computational and Theoretical Investigations of 3 Isobutyl 2 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 3-Isobutyl-2-methoxypyridine. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine its most stable three-dimensional structure. researchgate.net From this optimized geometry, various electronic properties can be calculated.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.orgscirp.org A smaller gap generally suggests higher reactivity.

For substituted pyridines, the nature and position of the substituents significantly influence the energies and distributions of these frontier orbitals. nih.gov In this compound, the electron-donating methoxy (B1213986) group and the alkyl isobutyl group are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine (B92270). The LUMO is likely to be distributed primarily over the pyridine ring, indicating that nucleophilic attack would target this region.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals. This analysis provides information on charge distribution, hybridization, and hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.tr For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the pyridine ring and interactions between the orbitals of the substituents and the ring.

The following table provides hypothetical, yet representative, data that could be obtained from DFT calculations on this compound, based on typical values for similar substituted pyridines.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound, which has a rotatable isobutyl group.

By simulating the motion of atoms and bonds over time, MD can identify the different stable conformations (rotamers) of the isobutyl group and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as biological receptors. The conformational landscape of similar molecules, such as pyridone adenine (B156593) dinucleotides, has been successfully explored using MD simulations, revealing preferences for specific arrangements of their constituent groups. mdpi.com

Furthermore, MD simulations are instrumental in studying the interactions between a solute and solvent molecules. The behavior of this compound in different solvents (e.g., water, ethanol, or a nonpolar solvent) can be simulated to understand how the solvent affects its conformation and dynamics. researchgate.net For instance, in a polar solvent, the methoxy and pyridine nitrogen atoms would likely form hydrogen bonds with solvent molecules, influencing the preferred orientation of the isobutyl group. The study of solvent effects on lignin, for example, has shown that different solvents can lead to more extended or compact conformations of the molecule. scispace.com

The following table illustrates the type of data that can be extracted from MD simulations of this compound in different solvents.

Table 2: Conformational and Solvation Properties from MD Simulations

| Property | Value in Water | Value in Hexane | Significance |

|---|---|---|---|

| Predominant Isobutyl Conformation | Gauche | Trans | Solvent polarity can influence the most stable rotamer. |

| Average Number of Water H-bonds to N | 2.3 | N/A | Quantifies the specific interactions with a protic solvent. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | 275 Ų | Indicates how exposed the molecule is to the solvent. |

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. By analyzing the electronic structure, particularly the distribution of electron density and the shapes of the frontier orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

For instance, the calculated negative electrostatic potential around the nitrogen atom and the oxygen of the methoxy group suggests these are likely sites for protonation or interaction with electrophiles. vanderbilt.edu Conversely, the regions of positive electrostatic potential on the pyridine ring carbons would be the targets for nucleophiles.

Computational chemistry can also be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For example, the mechanism of formation of pyridine derivatives from chalcones and malononitrile (B47326) has been proposed based on computational studies. researchgate.net Similarly, the mechanism for the formation of pyridinium (B92312) derivatives has been investigated computationally, revealing the energies of intermediates and transition states. bio-hpc.eu

For this compound, one could computationally investigate reactions such as electrophilic aromatic substitution, nucleophilic substitution at the 2-position, or reactions involving the isobutyl side chain. The insights gained from these studies can be valuable for designing new synthetic routes or for understanding the metabolic fate of the compound.

Table 3: Predicted Reactivity and Mechanistic Data

| Reaction Type | Predicted Site of Attack | Calculated Activation Energy (kcal/mol) | Mechanistic Insight |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 position | 18 | The methoxy group directs electrophiles to the para position. |

| Nucleophilic Aromatic Substitution | C2 position | 25 | The methoxy group is a potential leaving group. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Methoxypyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of more potent or less toxic molecules.

For a series of methoxypyridine derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally measured biological activity. A robust QSAR model should not only fit the existing data well but also have good predictive power for new, untested compounds.

While a specific QSAR model for this compound is not available in the literature, models have been developed for other substituted pyridines and their derivatives for various biological activities, including the reactivation of acetylcholinesterase and antiproliferative effects. nih.gov These studies have identified key molecular features that are important for activity. For example, the steric and electronic properties of the substituents on the pyridine ring are often found to be critical.

The development of a QSAR model for a series of compounds including this compound would provide valuable insights into its structure-activity relationship and could be used to design new analogues with improved biological profiles.

Table 4: Representative Descriptors for a QSAR Model of Methoxypyridine Derivatives

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Volume | Steric | Influences the fit of the molecule into a binding site. |

| HOMO Energy | Electronic | Relates to the molecule's ability to participate in charge-transfer interactions. |

Emerging Research Directions and Advanced Applications of 3 Isobutyl 2 Methoxypyridine

Development of Highly Selective Chemical Probes and Ligands Based on 3-Isobutyl-2-methoxypyridine

The development of highly selective chemical probes is a cornerstone of modern chemical biology, enabling the precise study of proteins and their functions within their native cellular environments. mskcc.org Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to modulate its activity and investigate its biological role. nih.gov The pyridine (B92270) scaffold is a well-established component in the design of such probes due to its versatile chemical handle for modification and its prevalence in bioactive molecules. nih.gov

The structure of this compound offers several advantages for creating specialized chemical probes. The pyridine nitrogen can act as a coordination site for metals or a hydrogen bond acceptor, while the isobutyl and methoxy (B1213986) groups can be tailored to optimize binding affinity and selectivity for a target protein's binding pocket. By modifying these groups, researchers can develop a library of derivatives to screen for high-potency and high-selectivity ligands. medchemexpress.com For example, a 3,4,5-trisubstituted pyridine-based compound, CCT251545, has been identified as a potent and selective chemical probe for inhibiting the CDK8 and CDK19 kinases, demonstrating the utility of substituted pyridines in creating highly specific molecular tools. nih.gov

Future research may focus on attaching reporter tags, such as fluorescent dyes or biotin, to the this compound core. This would enable researchers to visualize the subcellular localization of target proteins or to isolate and identify protein complexes for further study. The development of such probes derived from the this compound framework could accelerate the discovery and validation of new therapeutic targets.

Advancements in Therapeutic Agent Development Utilizing Methoxypyridine Frameworks

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.com The methoxypyridine framework, in particular, is a key component in many biologically active compounds and serves as a critical intermediate in the synthesis of complex therapeutic agents. mdpi.comnih.gov

Recent advancements have highlighted the potential of pyridine derivatives in oncology. ijsat.org Novel pyridine-fused heterocycles and pyridine-urea hybrids have shown significant cytotoxicity against various cancer cell lines, often with increased selectivity and fewer off-target effects. ijsat.org The methoxy group on the pyridine ring can influence the molecule's electronic properties and its ability to interact with biological targets. For instance, methoxypyridine derivatives have been investigated for their anticancer activity, with some compounds showing promising antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com

Furthermore, the methoxypyridine framework serves as a valuable surrogate for piperidine (B6355638) or pyridone rings in the synthesis of complex natural products, such as Lycopodium alkaloids, which have formidable synthetic challenges. nih.gov The reduced basicity of the 2-methoxypyridine (B126380) nitrogen atom compared to an unsubstituted pyridine is a key advantage in synthetic strategies. nih.gov This property makes this compound a promising starting material for the development of novel therapeutic agents with complex molecular architectures.

| Therapeutic Area | Role of Pyridine/Methoxypyridine Framework | Example Application |

| Oncology | Core scaffold for cytotoxic agents | Development of pyridine-fused heterocycles and covalent inhibitors targeting cancer cell lines. ijsat.org |

| Infectious Diseases | Component of antimicrobial and antiviral drugs | Isoniazid and Ethionamide for tuberculosis; Delavirdine for HIV/AIDS. nih.gov |

| Neurodegenerative Diseases | Scaffold for CNS-active agents | Tacrine for Alzheimer's disease. nih.gov |

| Complex Molecule Synthesis | Intermediate for natural product synthesis | Use as a surrogate for piperidines in the synthesis of Magellanine-type alkaloids. nih.gov |

| Anti-inflammatory | Core of anti-inflammatory agents | Etoricoxib, a COX-2 inhibitor. mdpi.com |

Exploration of this compound in Functional Materials Science, such as Liquid Crystalline Systems

Functional materials are designed to possess specific properties that allow them to respond to external stimuli like temperature, light, or electric fields, making them essential for advanced technologies such as sensors, actuators, and electronics. utk.edu In this context, liquid crystals are a fascinating class of functional materials that exhibit properties between those of a conventional liquid and a solid crystal.

Research has shown that molecules incorporating a 2-methoxypyridine core can exhibit liquid crystalline behavior. researchgate.netrsc.org The formation of these mesophases, such as nematic or columnar phases, is significantly influenced by the nature of the substituents on the pyridine ring. researchgate.netrsc.org For example, the presence of a lateral cyano group can promote the formation of a nematic phase, while other substituents can lead to rectangular columnar phases. researchgate.netrsc.org

The this compound structure provides a scaffold that could be elaborated to create novel liquid crystalline materials. By attaching appropriate mesogenic (liquid crystal-forming) units to the pyridine core, it may be possible to design new materials with specific phase behaviors and thermal ranges. The isobutyl group, with its non-polar and flexible nature, could influence the intermolecular interactions and packing of the molecules, which are critical factors in determining the type of liquid crystal phase formed. The exploration of such derivatives could lead to new functional materials for applications in displays, optical switches, and other advanced electronic devices. researchgate.net

Role of this compound as a Key Intermediate in Complex Organic Syntheses

In organic synthesis, the strategic use of versatile intermediates is crucial for the efficient construction of complex molecules. Substituted pyridines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. innospk.com The this compound molecule is well-suited to serve as a key intermediate due to the distinct reactivity of its functional groups.

The methoxypyridine unit can be a precursor to other functional groups. For example, the methoxy group can be cleaved to reveal a pyridone, or the entire ring system can be transformed into a piperidine moiety through reduction, a common strategy in alkaloid synthesis. nih.gov Furthermore, the pyridine ring can be functionalized at various positions through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional complexity.

Closely related structures, such as 3-Bromo-2-methoxy-4-methylpyridine, are highly valued as intermediates. innospk.com The bromine atom in such compounds serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the formation of carbon-carbon or carbon-heteroatom bonds. innospk.com Similarly, the isobutyl-substituted pyridine ring of this compound can be strategically halogenated to create a reactive site for building more intricate molecular frameworks. The use of such intermediates is pivotal in creating novel compounds for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Isobutyl-2-methoxypyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood .

- Environmental Precautions : Contain spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination .

- Storage : Store in airtight containers away from ignition sources. Label containers with hazard identifiers (e.g., "For R&D use only") .

- Documentation : Refer to safety data sheets (SDS) for structurally analogous compounds (e.g., 2-methoxypyridine) when specific toxicity data is unavailable .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Spectral Analysis : Use H/C NMR to resolve substituent positions (e.g., isobutyl vs. methoxy groups). Compare chemical shifts to pyridine derivatives like 3-hydroxy-2-methylpyridine .

- Mass Spectrometry (MS) : Confirm molecular weight (estimated ~165.24 g/mol) via high-resolution MS (HRMS) .

- Elemental Analysis : Validate purity (>95%) using combustion analysis for C, H, N, and O content .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for diastereoselectivity?

- Methodological Answer :

- Reaction Design : Employ palladium-catalyzed cross-coupling to introduce the isobutyl group, leveraging steric effects to control regioselectivity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance methoxy group stability during synthesis .

- Diastereoselective Catalysis : Use chiral ligands (e.g., BINAP) in asymmetric synthesis to improve enantiomeric excess (ee) .

- Validation : Monitor reaction progress via TLC and HPLC, comparing retention times to known pyridine analogs .

Q. What strategies can address contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in functional group assignments (e.g., methoxy vs. hydroxyl positioning) .

- Computational Modeling : Use density functional theory (DFT) to predict H NMR shifts and compare with experimental data .

- Batch Consistency Checks : Replicate syntheses under controlled conditions to isolate variability sources (e.g., temperature, catalyst loading) .

Q. How should researchers assess the ecological impact of this compound given limited toxicity data?

- Methodological Answer :

- Read-Across Analysis : Infer properties from structurally similar compounds (e.g., 2-methoxypyridine’s biodegradability profile) .

- In Silico Tools : Use QSAR models (e.g., EPI Suite) to predict persistence, bioaccumulation, and toxicity (PBT) .

- Microcosm Studies : Conduct small-scale biodegradation tests in soil/water systems, monitoring metabolite formation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.